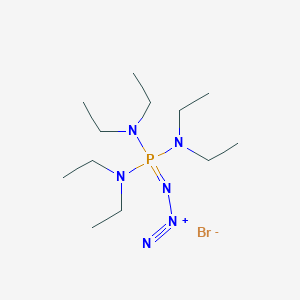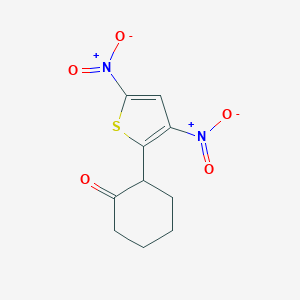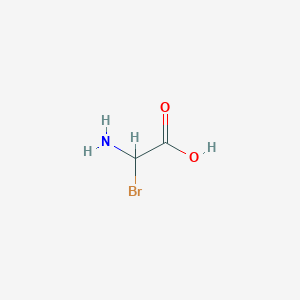
1,5-Dibromopentane-1,1,5,5-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromopentane-1,1,5,5-d4 is a deuterated derivative of 1,5-dibromopentane. This compound is characterized by the presence of two bromine atoms and four deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is C5H6D4Br2. Deuterium substitution is often used in chemical research to study reaction mechanisms and kinetics due to the isotope effect.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromopentane-1,1,5,5-d4 can be synthesized through the bromination of 1,1,5,5-tetradeuteriopentane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromopentane-1,1,5,5-d4 undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Grignard Reactions: It can be used to form Grignard reagents, which are useful in various organic synthesis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Grignard Reactions: Involve the use of magnesium (Mg) in dry ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Major products are alkenes.
Grignard Reactions: Result in the formation of organomagnesium compounds.
Applications De Recherche Scientifique
1,5-Dibromopentane-1,1,5,5-d4 is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and in mechanistic studies.
Biology: In the study of metabolic pathways and enzyme kinetics due to the isotope effect.
Medicine: Potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Dibromopentane-1,1,5,5-d4 involves its reactivity due to the presence of bromine atoms. The bromine atoms are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The deuterium atoms provide stability and can influence reaction kinetics due to the isotope effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dibromopentane: The non-deuterated version of the compound.
1,5-Dichloropentane: Similar structure but with chlorine atoms instead of bromine.
1,5-Diiodopentane: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,5-Dibromopentane-1,1,5,5-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in studying reaction mechanisms and kinetics, as well as in the development of deuterated drugs with potentially improved properties.
Propriétés
IUPAC Name |
1,5-dibromo-1,1,5,5-tetradeuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODDUNKEPPBKW-CQOLUAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)


![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)







![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)
